4-Methylcyclohexanol

Thermodynamics Stereochemistry Conformational Analysis

The thermodynamically stable trans isomer (CAS 7731-29-5) is essential for reproducible stereochemistry and metabolism studies. It serves as the exclusive excreted glucuronide of 4-methylcyclohexanone, providing unmatched analytical specificity. Sourcing the precise isomer ensures predictable reaction kinetics and reliable research outcomes.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 7731-29-5
Cat. No. B052717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexanol
CAS7731-29-5
Synonyms4-methylcyclohexanol
4-methylcyclohexanol, (cis)-isomer
4-methylcyclohexanol, (trans)-isome
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)O
InChIInChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
InChIKeyMQWCXKGKQLNYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.13 M
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Methylcyclohexanol (CAS 7731-29-5): Key Physical Properties and Stereochemical Identity


trans-4-Methylcyclohexanol (CAS 7731-29-5) is the thermodynamically more stable stereoisomer of 4-methylcyclohexanol, a saturated secondary alcohol with the formula C7H14O and a molecular weight of 114.19 [1]. This alicyclic alcohol is a colorless liquid with a characteristic odor, exhibiting a density of 0.912 g/mL at 25 °C and a boiling point range of 173-175 °C [1]. It is slightly soluble in water but miscible with common organic solvents like alcohols and ethers [1]. Unlike its cis isomer (CAS 7731-28-4), the trans-configuration is the energetically favored form, a key factor influencing its behavior in both chemical synthesis and biological systems [2].

Why trans-4-Methylcyclohexanol Cannot Be Substituted by Cyclohexanol or Its Other Methylated Isomers


Substituting trans-4-methylcyclohexanol with a generic cyclohexanol or another positional isomer (e.g., 2- or 3-methylcyclohexanol) is not a viable strategy due to significant, quantifiable differences in thermodynamic stability, reactivity, and metabolic fate. These compounds are not interchangeable building blocks; their specific stereochemistry and methyl group position dictate their behavior. For instance, while all methylcyclohexanol isomers show higher oxidative dehydrogenation rates than unsubstituted cyclohexanol [1], they diverge sharply in their in vivo metabolism: cis- and trans-4-methylcyclohexanol are both exclusively converted and excreted as the trans-isomer glucuronide, a metabolic pathway distinct from that of the 2- and 3-methyl isomers [2]. Furthermore, the trans-4-methyl isomer exhibits unique conformational preferences that directly impact its reaction kinetics in, for example, E2 elimination reactions compared to its cis counterpart [3]. These established, measurable differences mandate the selection of the specific, correct isomer for reproducible and predictable scientific or industrial outcomes.

Quantitative Comparative Evidence for trans-4-Methylcyclohexanol Against Key Analogs


Thermodynamic Stability: trans-4-Methylcyclohexanol as the Favored Isomer at Equilibrium

In a gas-phase study of diastereomeric transformations, the thermodynamic equilibrium between cis- and trans-4-methylcyclohexanol was quantified. The reaction strongly favors the trans isomer, which is the more stable form [1]. This stability is a key differentiator from the cis-isomer (CAS 7731-28-4), whose higher energy conformation leads to distinct chemical behaviors.

Thermodynamics Stereochemistry Conformational Analysis

Metabolic Convergence: Exclusive Conversion of 4-Methyl Compounds to trans-4-Methylcyclohexanol Glucuronide In Vivo

In a seminal study on rabbit metabolism, cis- and trans-4-methylcyclohexanol, as well as 4-methylcyclohexanone, were all found to be excreted exclusively as the glucuronide conjugate of trans-4-methylcyclohexanol [1]. This is in stark contrast to the 2- and 3-methyl isomers, which follow different metabolic pathways leading to different excreted conjugates [1].

Drug Metabolism Toxicology Stereochemistry

Enhanced Reactivity in Oxidation: Methylcyclohexanols Outperform Unsubstituted Cyclohexanol

A 2021 study on oxidative dehydrogenation over modified zeolite catalysts compared the reactivity of cyclohexanol with its methylated derivatives [1]. The research demonstrated that the rates of oxidative dehydrogenation for all methylcyclohexanol isomers are practically identical, but they consistently exceed the rates observed for unsubstituted cyclohexanol [1].

Catalysis Oxidation Reaction Kinetics

Unique Chromatographic Behavior: Differential Retention of 4-Methylcyclohexanol on Macrocyclic Host Phases

An HPLC study using a stationary phase coated with a polyhydroxy macrocyclic host compound showed that 4-methylcyclohexanol exhibits a significant downward deviation from the linear retention time plot common to most other alcohols [1]. This deviation indicates a specific and stronger interaction with the host molecule, a behavior not observed for most linear and simple cyclic alcohols.

Chromatography Analytical Chemistry Separation Science

Stereospecific Fragmentation: Mass Spectrometric Distinction Between cis- and trans-4-Methylcyclohexanol

The mass spectrometric fragmentation patterns of cis- and trans-4-methylcyclohexanol are distinct, allowing for unambiguous identification [1]. The breakdown graph for the trans isomer shows a sharp, characteristic peak for the [M-H2O]+· ion at approximately 10 eV recombination energy, a feature completely absent in the breakdown graph of the cis epimer.

Mass Spectrometry Analytical Chemistry Stereochemistry

Key Research and Industrial Applications for trans-4-Methylcyclohexanol Based on Its Quantifiable Properties


As a Model Compound for Studying Stereoselective Reactions and Conformational Analysis

The well-defined thermodynamic preference for the trans-isomer over the cis-isomer [1] makes trans-4-methylcyclohexanol an ideal model compound for investigating the fundamentals of stereochemistry, conformational equilibria, and reaction mechanisms where stereochemical outcome is critical. Its use allows researchers to correlate molecular structure with observed reaction kinetics and product distributions.

As an Analytical Standard in Toxicology and Drug Metabolism Research

Due to its unique metabolic fate as the exclusive excreted glucuronide conjugate of all 4-methyl-substituted cyclohexanol/cyclohexanone species [2], trans-4-methylcyclohexanol is an essential analytical standard. It is required for the accurate identification and quantification of metabolites in studies involving the metabolism of related compounds, ensuring that research findings are both specific and reproducible.

In the Development of Novel Separation and Chromatographic Methods

The compound's distinctive interaction with macrocyclic host molecules, resulting in a significant deviation from typical retention behavior in HPLC [3], positions it as a valuable probe for advancing separation science. It can be used to develop and refine novel chromatographic stationary phases and to study the principles of host-guest chemistry and molecular recognition.

For Quality Control and Identity Verification via Mass Spectrometry

The highly specific and quantitative mass spectrometric fragmentation pattern of trans-4-methylcyclohexanol, particularly the unique [M-H2O]+· peak at ~10 eV, provides a definitive method for its identification and purity assessment [4]. This is crucial for chemical suppliers and end-users in both academia and industry to guarantee the identity and stereochemical integrity of their materials.

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